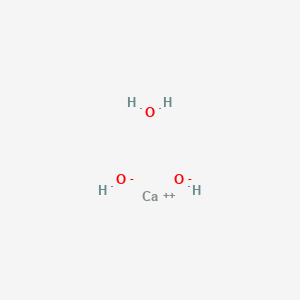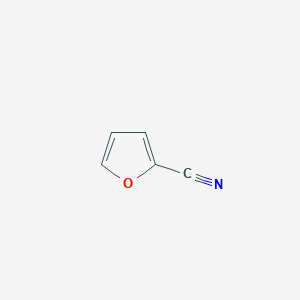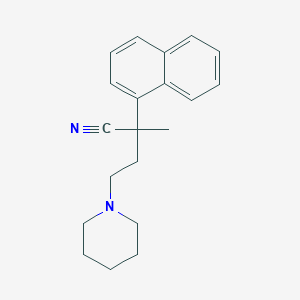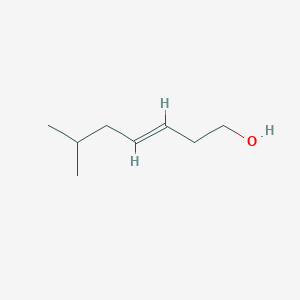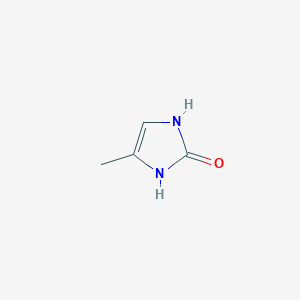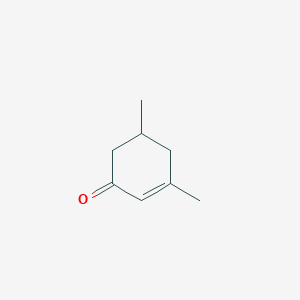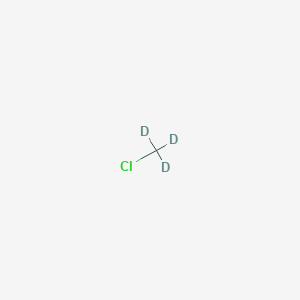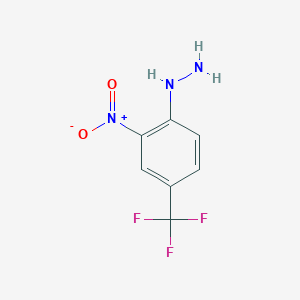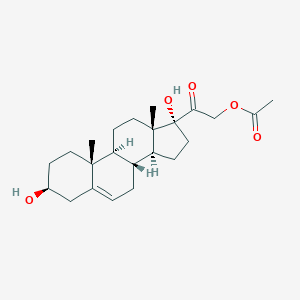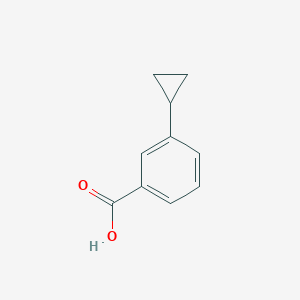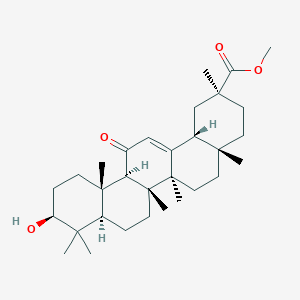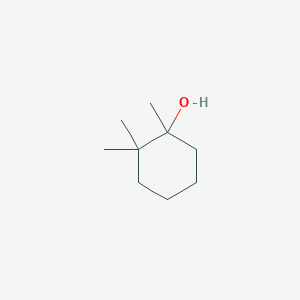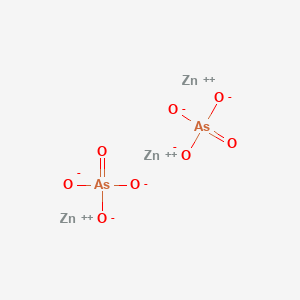
Zinc arsenate
説明
2-Amino-5-bromo-6-chloropyrazine is a heterocyclic compound with the molecular formula C4H3BrClN3 and a molecular weight of 208.44 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a pyrazine ring. It is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
作用機序
2-アミノ-5-ブロモ-6-クロロピラジンの作用機序は、特定の分子標的との相互作用を伴います。 たとえば、Akt阻害剤として、Aktタンパク質に結合し、その活性を阻害し、それによって細胞増殖と生存経路に影響を与えます 。この化合物が他の分子標的および経路に与える影響はまだ調査中です。
類似の化合物:
2-アミノ-6-クロロピラジン: 構造は似ていますが、臭素原子がありません.
2-ブロモ-6-クロロピラジン: 似ていますが、アミノ基がありません.
2-アミノ-3-ブロモ-6-クロロピラジン: 異なる置換パターンを持つ別の密接に関連する化合物です.
独自性: 2-アミノ-5-ブロモ-6-クロロピラジンは、その特定の置換パターンにより、独特の化学反応性と生物活性をもたらすため、独自です。 アミノ基、臭素基、塩素基の組み合わせにより、さまざまな合成用途のための汎用性の高いビルディングブロックとなっています .
生化学分析
Biochemical Properties
Zinc, a component of zinc arsenate, is an essential trace mineral that regulates the expression and activation of biological molecules such as transcription factors, enzymes, adapters, channels, and growth factors, along with their receptors . It is involved in a variety of biological processes, acting as a structural, catalytic, and intracellular and intercellular signaling component .
Cellular Effects
This compound, like other zinc compounds, can have significant effects on various types of cells and cellular processes. Zinc is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. Zinc, a component of this compound, can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound, like other zinc compounds, can be involved in various metabolic pathways. Zinc is known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound, like other zinc compounds, can be transported and distributed within cells and tissues. Zinc transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments, thus modulating the zinc concentration and distribution .
Subcellular Localization
Zinc, a component of this compound, is known to be involved in various cellular processes and can be found in various compartments or organelles within the cell .
準備方法
合成経路と反応条件: 2-アミノ-5-ブロモ-6-クロロピラジンの合成は、通常、ピラジン誘導体の臭素化と塩素化を伴います。 一般的な方法の1つは、2-アミノピラジンから始まり、位置選択的塩素化、続いて臭素化が行われます 。 反応条件には、通常、室温でメタノールまたはジクロロメタン中のN-ブロモスクシンイミド(NBS)の使用が含まれます .
工業生産方法: 2-アミノ-5-ブロモ-6-クロロピラジンの工業生産には、高収率と純度を保証するスケーラブルなプロセスが関与します。 これらのプロセスは、通常、3-アミノピラジン-2-カルボン酸塩を原料とし、続いて塩素化、ジアゾ化、臭素化、エステル加水分解、カルボキシル転位が行われます 。これらの方法の利点には、簡単な精製、容易な増幅、費用対効果などが挙げられます。
化学反応の分析
反応の種類: 2-アミノ-5-ブロモ-6-クロロピラジンは、以下のものを含むさまざまな化学反応を受けます。
置換反応: アミノ基は求核置換反応に関与する可能性があります。
酸化還元反応: この化合物は、特定の条件下で酸化または還元することができます。
カップリング反応: これは、より複雑な分子を形成するためのカップリング反応で使用できます.
一般的な試薬と条件:
N-ブロモスクシンイミド(NBS): 臭素化反応に使用されます。
パラジウム触媒: カップリング反応に使用されます。
酸化剤: 過酸化水素など、酸化反応に使用されます.
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、カップリング反応は、潜在的な生物活性を持つさまざまな複素環式化合物を生成する可能性があります .
4. 科学研究アプリケーション
2-アミノ-5-ブロモ-6-クロロピラジンは、以下のものを含むいくつかの科学研究アプリケーションを持っています。
医薬品化学: これは、がん研究で重要なAkt阻害剤の合成に使用されています.
材料科学: この化合物は、独自の特性を持つ新素材開発のためのビルディングブロックとして役立ちます。
生物学研究: これは、特にPI3K/Akt/mTORシグナル伝達経路における細胞シグナル伝達経路の研究に使用されています.
科学的研究の応用
2-Amino-5-bromo-6-chloropyrazine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of Akt inhibitors, which are important in cancer research.
Material Science: The compound serves as a building block for the development of new materials with unique properties.
Biological Research: It is used in the study of cell signaling pathways, particularly the PI3K/Akt/mTOR signaling pathway.
Industrial Applications: The compound is used in the production of various pharmaceuticals and agrochemicals.
類似化合物との比較
2-Amino-6-chloropyrazine: Similar in structure but lacks the bromine atom.
2-Bromo-6-chloropyrazine: Similar but lacks the amino group.
2-Amino-3-bromo-6-chloropyrazine: Another closely related compound with different substitution patterns.
Uniqueness: 2-Amino-5-bromo-6-chloropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino, bromine, and chlorine substituents makes it a versatile building block for various synthetic applications .
特性
IUPAC Name |
trizinc;diarsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsH3O4.3Zn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBPLFWXEXNIJU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn3(AsO4)2, As2O8Zn3 | |
| Record name | ZINC ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1710 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | zinc arsenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894931 | |
| Record name | Zinc orthoarsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc arsenate is a white powder. Toxic by inhalation and ingestion., Octahydrate: White odorless powder; [MSDSonline] | |
| Record name | ZINC ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1710 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc arsenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8741 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
3.31 at 59 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | ZINC ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1710 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
13464-33-0; 13464-44-3; 28838-01-9; 28838-02-0, 1303-39-5, 13464-44-3 | |
| Record name | ZINC ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1710 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc ortho-arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc orthoarsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc arsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC ORTHOARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ95O9Z4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula of zinc arsenate?
A1: The molecular formula of this compound can vary depending on hydration state. Anhydrous this compound is Zn3(AsO4)2. []
Q2: Are there any known hydrated forms of this compound?
A2: Yes, several hydrated forms exist, including Zn3(AsO4)2.4H2O, [, ] a lamellar hydrated sodium this compound, [] and a new polymorph of this compound hydrate, Zn9(AsO4)6·4H2O. []
Q3: What are some of the structural features observed in zinc arsenates?
A3: Zinc arsenates exhibit diverse structures, including zero-dimensional monomers, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. These structures often incorporate channels and exhibit polymorphism. [, , ]
Q4: Can you describe the structure of Legrandite and Paradamite, two this compound minerals?
A4: Legrandite, Zn2AsO4(OH)H2O, has a framework structure with ZnO6 octahedra, AsO4 tetrahedra, and ZnO5 trigonal dipyramids, forming channels that run parallel to the c-axis. Paradamite, Zn2AsO4(OH), also has a framework structure with AsO4 tetrahedra and ZnO5 trigonal dipyramids, but the channels run parallel to the a-axis. []
Q5: How does the presence of amines influence the synthesis of zinc arsenates?
A5: Amines can act as templates during hydrothermal synthesis, influencing the dimensionality and pore size of resulting zinc arsenates. [, , ]
Q6: How stable are dendrimer-loaded zinc arsenates?
A6: Research suggests that higher-generation dendrimers become squeezed between the ZnAs layers, leading to interlayer spacings that do not directly correlate with the dendrimer size. []
Q7: What happens to the structure of Zn9(AsO4)6·4H2O upon heating?
A7: This this compound hydrate undergoes thermal transformation, first forming a new phase of Zn3(AsO4)2 at 424°C and then transitioning to the known β-Zn3(AsO4)2 phase at 865°C. []
Q8: Are there environmental concerns associated with the use of ACZA-treated wood?
A8: Yes, ACZA contains arsenic, which can leach from treated wood into surrounding soil and water. [, , , ] Studies have shown elevated levels of copper, zinc, and arsenic in soil near ACZA-treated utility poles. []
Q9: What measures are being taken to address the environmental concerns of arsenical-treated wood?
A9: Label changes in 2003 restricted the use of arsenical treatments like CCA and ACZA to industrial and agricultural applications. [] Furthermore, research is exploring alternative wood preservatives with reduced environmental impact. []
Q10: How does high-temperature drying impact the treatability of wood with ACZA and CCA?
A10: High-temperature drying can improve the penetration of ACZA but reduce the penetration of CCA in wood. []
Q11: Can nanotechnology offer solutions for safer wood preservation?
A11: Research suggests that nano-zinc oxide particles could be a safer alternative to soluble zinc used in some wood preservatives. These nanoparticles exhibit leach resistance, UV protection, and termite toxicity. [, ]
Q12: What is known about the fate of this compound in anaerobic environments?
A12: In anaerobic bioreactors, arsenic removal is primarily attributed to the formation of this compound within oxic zones. []
Q13: What are some alternatives to this compound in various applications?
A13: Alternatives to this compound include other wood preservatives like copper-based formulations (e.g., ACQ, CDDC, CC), [, , ] as well as newer technologies like nano-metal treatments. [, ] The choice of alternative depends on the specific application and desired performance characteristics. []
Q14: Are there any known biomarkers for assessing the impact of this compound exposure?
A14: While specific biomarkers for this compound exposure are not extensively studied in the provided research, analysis of metal concentrations in biological samples and environmental matrices is crucial for monitoring exposure and potential risks. [, , ]
Q15: What analytical techniques are commonly used to characterize and quantify this compound?
A15: Techniques include X-ray diffraction for structural characterization, [, , , , , , ] electron microprobe analysis for elemental composition, [] and atomic absorption spectroscopy for quantifying metal content in solutions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


